tert-butyl 3-formyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-formyl-1H-indole-1-carboxylate: is an organic compound with the molecular formula C14H15NO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and formylating agents. One common method includes the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as formylating agents. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-formyl-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
tert-Butyl 3-formyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in organic synthesis and drug development, where it can modify biological molecules to enhance their activity or stability .
Comparison with Similar Compounds
- tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
- tert-Butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
- tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Comparison: tert-Butyl 3-formyl-1H-indole-1-carboxylate is unique due to its formyl group at the 3-position of the indole ring, which imparts distinct reactivity compared to other indole derivatives. This structural feature allows it to participate in specific chemical reactions that are not as readily accessible to its analogs .
Biological Activity
tert-Butyl 3-formyl-1H-indole-1-carboxylate (CAS Number: 57476-50-3) is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₁₄H₁₅NO₃
- Molecular Weight : 245.27 g/mol
- Melting Point : 119-121 °C
- Boiling Point : 380 °C at 760 mmHg
- Density : 1.1 g/cm³
The biological activity of this compound is primarily attributed to its structural features, particularly the formyl group and the indole ring. These components enhance its reactivity and binding affinity to various biological targets, including enzymes and cellular receptors. The compound's mechanism of action involves:
- Interaction with Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Study on Anticancer Properties
A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various indole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations, highlighting its potential as an anticancer agent .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, demonstrating its potential use in treating bacterial infections .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₄H₁₅NO₃ | Contains formyl group | Anticancer, Antimicrobial |
tert-butyl 6-nitro-1H-indole-1-carboxylate | C₁₄H₁₅N₂O₄ | Nitro group enhances reactivity | Anticancer |
tert-butyl 5-bromo-3-formylindole | C₁₄H₁₃BrN₂O₂ | Bromine substitution affects activity | Potentially similar activities |
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its anticancer and antimicrobial actions.
- Formulation Development : To explore potential formulations for therapeutic use.
Properties
IUPAC Name |
tert-butyl 3-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYHUGFAKMUUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377477 | |
Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57476-50-3 | |
Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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